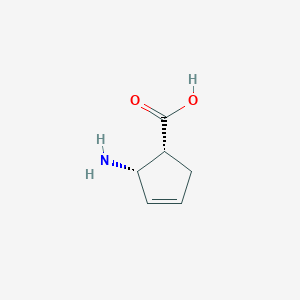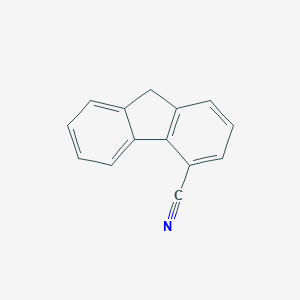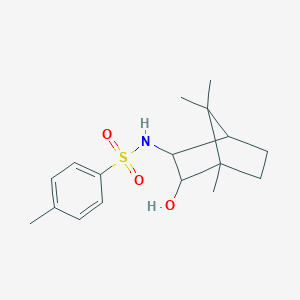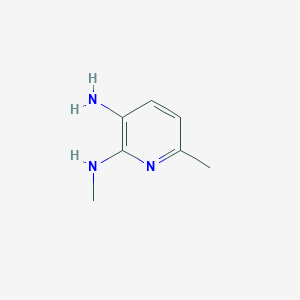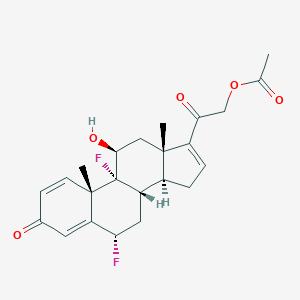
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acétate
Vue d'ensemble
Description
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and antiallergic properties . It is a yellow solid with a molecular formula of C23H26F2O5 and a molecular weight of 420.45 . This compound is known for its potent effects in reducing inflammation and suppressing immune responses.
Applications De Recherche Scientifique
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is widely used in scientific research due to its potent glucocorticoid activity . Its applications include:
Chemistry: Used as a starting material for synthesizing other steroid derivatives.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes.
Medicine: Used in the development of anti-inflammatory and antiallergic medications.
Industry: Utilized in the production of pharmaceutical formulations.
Mécanisme D'action
Target of Action
The primary target of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, also known as [2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, and inflammation .
Mode of Action
This compound is a glucocorticoid, which means it binds to the glucocorticoid receptor, leading to a conformational change in the receptor . This activated receptor-ligand complex then translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . The modulation of gene expression leads to the downstream effects of glucocorticoids, which include anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
The activation of the glucocorticoid receptor leads to the modulation of various biochemical pathways. For instance, it can inhibit the transcription of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . It can also induce the expression of anti-inflammatory proteins, further contributing to its anti-inflammatory action .
Pharmacokinetics
As a glucocorticoid, it is likely to be well absorbed and distributed throughout the body . It is soluble in DMSO and Methanol, which suggests it may have good bioavailability
Result of Action
The primary result of the action of this compound is its anti-inflammatory and antiallergic effects . By modulating the transcription of various genes, it can reduce inflammation and suppress immune responses . This makes it potentially useful in the treatment of a variety of conditions characterized by inflammation and overactive immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its metabolism and action . Additionally, individual variations in the expression and function of the glucocorticoid receptor could influence the efficacy of this compound
Analyse Biochimique
Biochemical Properties
It is known to be a glucocorticoid , which suggests that it may interact with glucocorticoid receptors and influence the transcription of target genes
Cellular Effects
As a glucocorticoid, it is likely to influence cell function by modulating gene expression, potentially impacting cell signaling pathways and cellular metabolism
Molecular Mechanism
As a glucocorticoid, it may bind to glucocorticoid receptors, leading to changes in gene expression
Méthodes De Préparation
The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate involves several steps starting from hydrocortisone . The process includes:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a double bond at the 9(11) position.
Acetylation: of the 17-hydroxy group.
Fluorination: at the 6β position followed by hydrolysis.
Epoxidation: and addition of hydrogen fluoride to form the 6α,9α-difluoro compound.
Dehydrogenation: to form a double bond at the 1 position and elimination of the 16,17-acetate group.
Analyse Des Réactions Chimiques
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.
Common reagents used in these reactions include hydrogen fluoride for fluorination, p-toluenesulfonic acid for sulfonylation, and various oxidizing and reducing agents . The major products formed from these reactions are typically other glucocorticoid derivatives with modified anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is unique due to its specific fluorination pattern and potent glucocorticoid activity . Similar compounds include:
Diflorasone diacetate: Another fluorinated glucocorticoid with similar anti-inflammatory properties.
Fluocinolone acetonide: A related compound used for its anti-inflammatory effects.
Triamcinolone acetonide: Known for its potent glucocorticoid activity.
These compounds share similar structures and functions but differ in their specific chemical modifications and potency.
Propriétés
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASFOVLXBFEEU-LKVAYOKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945953 | |
| Record name | 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2326-26-3 | |
| Record name | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2326-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002326263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


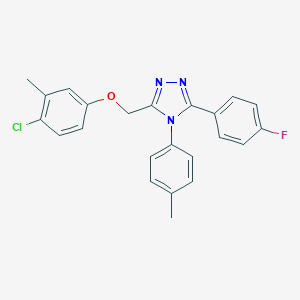
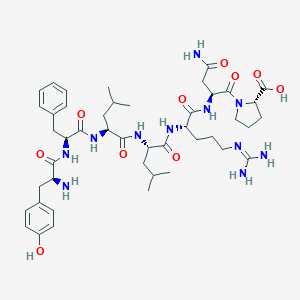
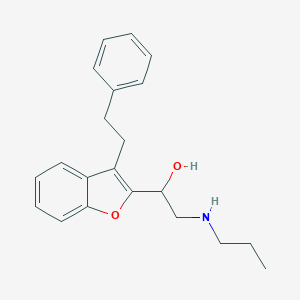
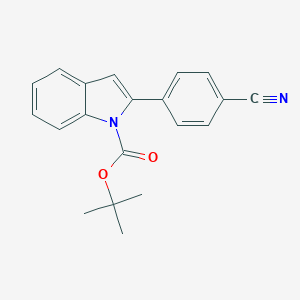
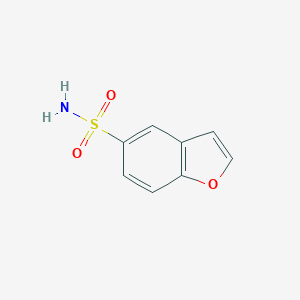
![Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one](/img/structure/B117060.png)
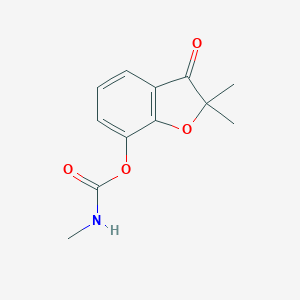
![(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one](/img/structure/B117063.png)
